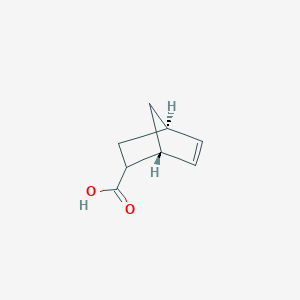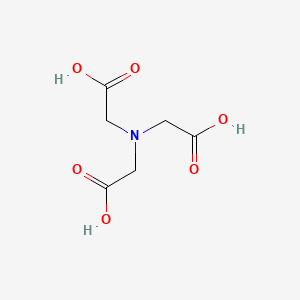
2-Hydroxy-3-Naphthoyl-(2-Methyl-5'-Chloro)Aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The synthesis of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline involves the reaction of 3-Hydroxy-2-naphthoic acid with 5-Chloro-2-methylaniline . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the production of dyes and pigments.
Biology: The compound’s properties are studied for potential biological applications.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is widely used in the manufacture of organic pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline can be compared with similar compounds such as:
2-Hydroxy-7-Methoxy-5-Methyl-1-Naphthoic Acid: This compound has a similar naphthoic acid structure but with different substituents.
Coumarin Derivatives: These compounds share some structural similarities and are used in various applications. The uniqueness of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
N-(2-chloro-6-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-16-8-4-7-14(19)17(16)20-18(22)13-9-11-5-2-3-6-12(11)10-15(13)21/h2-10,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCOGFDSNSDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)






